3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one
Description
The compound features a 1,4-dihydropyridazin-4-one core substituted with a 1,2,4-oxadiazole ring (bearing 3,4-dimethoxyphenyl) and a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-13-5-7-16(11-14(13)2)26-10-9-17(27)20(24-26)22-23-21(25-30-22)15-6-8-18(28-3)19(12-15)29-4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRZXNKCMUYGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The dihydropyridazinone ring can be formed through the reaction of hydrazines with α,β-unsaturated carbonyl compounds. The final step involves coupling these two intermediates under suitable conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity, while the dihydropyridazinone moiety can modulate receptor functions. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Cores
a. Pyrazoline Derivatives ()
Compounds 1h and 2h from are 1-(3,4-dimethylphenyl)-2-pyrazolines with alkoxyphenyl substituents. Although their five-membered pyrazoline core differs from the six-membered dihydropyridazinone, they share the 3,4-dimethylphenyl group and alkoxy/aryl substituents. Key comparisons include:
- Synthesis: Pyrazolines are synthesized via cyclization of chalcones with hydrazines under acidic conditions . Dihydropyridazinones may require alternative cyclization strategies (e.g., amidoxime dehydration for oxadiazole formation).
b. Oxadiazole-Based Pesticides ()
Oxadiazon and oxadiargyl are 1,3,4-oxadiazol-2(3H)-ones with dichlorophenyl and alkoxy groups. Unlike the target compound’s 1,2,4-oxadiazole ring, these isomers differ in nitrogen positioning, affecting electronic properties and stability.
- Bioactivity : Oxadiazon and oxadiargyl are herbicides, suggesting that oxadiazole substituents (e.g., dichloro vs. dimethoxy) dictate target specificity .
Substituent-Driven Physicochemical Properties
Table 1: Substituent and Property Comparison
- Alkoxy vs. Methoxy Groups : Longer alkoxy chains (e.g., ethoxy in 2h ) reduce melting points compared to methoxy derivatives (1h ) due to decreased crystallinity .
Spectroscopic Characterization
NMR Trends
- Aromatic Protons : In 1h , the 3,4-dimethylphenyl protons resonate at δ 2.17–2.22 ppm (methyl groups) and δ 6.71–7.74 ppm (aromatic protons) . Similar shifts are expected for the target compound’s 3,4-dimethylphenyl group.
- Oxadiazole Protons : 1,2,4-Oxadiazoles typically show deshielded protons adjacent to electronegative atoms (δ 7.0–8.5 ppm).
IR Spectroscopy
Pyrazoline derivatives exhibit strong C=O stretches near 1680 cm⁻¹ , whereas oxadiazoles show C=N stretches at 1600–1650 cm⁻¹. The target compound’s dihydropyridazinone carbonyl is expected near 1700 cm⁻¹.
Biological Activity
The compound 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one is a derivative of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H20N4O4
- Molecular Weight : 376.41 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities primarily due to the presence of the oxadiazole moiety. Research has highlighted its potential as an anticancer agent, as well as its antimicrobial and anti-inflammatory properties.
Anticancer Activity
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Mechanism of Action :
- The 1,2,4-oxadiazole scaffold is known for its ability to interact with various biological targets involved in cancer progression. These include enzymes such as thymidylate synthase , histone deacetylases (HDAC) , and telomerase , which are crucial for cell proliferation and survival .
- The compound's cytotoxic effects have been attributed to the induction of apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways .
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Efficacy Studies :
- In vitro studies have demonstrated that derivatives containing the oxadiazole group exhibit significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia) with IC50 values ranging from 0.12 to 15.63 µM .
- A comparative analysis showed that certain derivatives outperformed traditional chemotherapeutics like doxorubicin in terms of cytotoxic potency .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- Studies indicate effectiveness against both gram-positive and gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Research suggests that the compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . This could provide therapeutic avenues for treating chronic inflammatory conditions.
Case Studies
- Cytotoxicity Assessment :
- Mechanistic Insights :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
